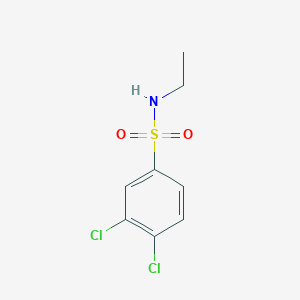

3,4-dichloro-N-ethylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFKDPZSAHFJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979308 | |

| Record name | 3,4-Dichloro-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-17-6 | |

| Record name | NSC31193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dichloro N Ethylbenzenesulfonamide

Strategies for the Synthesis of the 3,4-Dichloro-N-ethylbenzenesulfonamide Core Structure

The construction of this compound is typically achieved through a two-step process: synthesis of the key intermediate, 3,4-dichlorobenzenesulfonyl chloride, followed by its reaction with ethylamine (B1201723), or alternatively, by N-alkylation of the corresponding primary sulfonamide.

The primary precursor for the target compound is 3,4-dichlorobenzenesulfonyl chloride. This intermediate is synthesized via the electrophilic aromatic substitution reaction known as chlorosulfonation.

The standard procedure involves treating 1,2-dichlorobenzene with an excess of chlorosulfonic acid. The reaction proceeds by the electrophilic attack of sulfur trioxide (present in equilibrium with chlorosulfonic acid) onto the aromatic ring. The position of substitution is directed by the existing chloro groups. The reaction of 1,3-dichlorobenzene with chlorosulfonic acid at 0°C, for instance, yields 2,4-dichlorobenzenesulfonylchloride nih.gov. A similar regiochemical outcome is expected for the 1,2-dichloro isomer, leading to the desired 3,4-dichlorobenzenesulfonyl chloride. The reaction mixture is typically worked up by carefully pouring it onto crushed ice, which decomposes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.

Table 1: Representative Chlorosulfonation Reaction

| Starting Material | Reagent | Conditions | Product |

|---|

Once the 3,4-dichlorobenzenesulfonyl chloride precursor is obtained, the final N-ethylsulfonamide can be formed through two primary pathways: sulfonylation of an amine or N-alkylation of a primary sulfonamide.

Sulfonylation: This is the most direct and common method. It involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with ethylamine. ionike.com The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. This method is highly efficient for preparing a wide range of N-substituted sulfonamides from sulfonyl chlorides and primary or secondary amines. ionike.com

N-Alkylation: An alternative route begins with the synthesis of 3,4-dichlorobenzenesulfonamide, which is formed by reacting 3,4-dichlorobenzenesulfonyl chloride with ammonia researchgate.net. The resulting primary sulfonamide can then be N-alkylated using an ethylating agent, such as ethyl iodide or ethyl bromide. tandfonline.com This reaction often requires a base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. One effective method utilizes an anion exchange resin to support the sulfonamide, which is then reacted with an alkyl halide in an alcoholic medium to afford the mono-N-alkylated product in high yields. tandfonline.com More advanced methods employ trichloroacetimidates as alkylating agents under thermal conditions without the need for additives. nih.gov

Table 2: Comparison of Synthetic Routes to N-Alkyl Sulfonamides

| Method | Precursors | Key Features |

|---|---|---|

| Sulfonylation | Sulfonyl chloride, Amine | Direct, efficient, widely used for primary/secondary amines. ionike.com |

| N-Alkylation | Primary sulfonamide, Alkyl halide | Multi-step, useful for specific alkyl groups, can avoid dialkylation. tandfonline.com |

Advanced Synthetic Approaches for Related Sulfonamide Derivatives

The benzenesulfonamide (B165840) scaffold is a versatile platform for further chemical modification. Advanced synthetic techniques allow for the introduction of diverse functional groups and structural motifs, expanding the chemical space of this compound class.

While sulfonamides are generally considered stable end-products, recent methodologies have enabled their use as intermediates for further derivatization via nucleophilic substitution. One innovative approach involves the activation of tertiary sulfonamides. By using a combination of trichloroisocyanuric acid (TCCA) and triflic acid (TfOH), tertiary sulfonamides can be converted in situ into highly electrophilic sulfonamide salts. These salts readily undergo SN2 reactions with various nucleophiles, such as alcohols, to form sulfonate esters under mild, transition-metal-free conditions. acs.org This method transforms the typically unreactive sulfonamide group into a versatile handle for constructing new C-O bonds, demonstrating broad substrate applicability and high functional-group tolerance. acs.org

Transition-metal catalysis has revolutionized the formation of C-N bonds, providing powerful tools for synthesizing N-aryl and N-alkyl benzenesulfonamides.

Copper-Catalyzed Reactions: Copper-based catalysts are effective for the N-arylation of sulfonamides. The combination of copper salts (e.g., Cu₂O) with ligands such as oxalamides or 4-hydroxypicolinamides enables the coupling of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. researchgate.net Another approach uses copper catalysts for the N-alkylation of sulfonamides with alcohols via a "hydrogen borrowing" methodology, which offers an environmentally friendly alternative to using alkyl halides. ionike.com

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for cross-electrophile coupling reactions. Unstrained benzylic sulfonamides can undergo intramolecular coupling with pendant alkyl chlorides, catalyzed by an air-stable nickel(II) complex, to generate cyclopropane products. acs.org This reaction establishes a precedent for using the typically robust C–N bond of a sulfonamide as a coupling partner. acs.org Furthermore, nickel-catalyzed C-N cross-coupling reactions can effectively couple weakly nucleophilic N-arylsulfonamides with aryl bromides. organic-chemistry.org

Table 3: Examples of Catalyst-Mediated Reactions for Sulfonamide Synthesis

| Metal Catalyst | Reaction Type | Coupling Partners | Reference |

|---|---|---|---|

| Copper | N-Arylation | Sulfonamide + (Hetero)aryl Halide | researchgate.net |

| Copper | N-Alkylation | Sulfonamide + Alcohol | ionike.com |

The incorporation of heterocyclic rings into sulfonamide structures is a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties. nih.gov Sulfonamides can serve as building blocks for constructing nitrogen-containing heterocycles or can be appended to existing heterocyclic systems. nih.gov

One synthetic strategy involves using a sulfonamide-containing starting material, such as 3-hydroxy-4-aminobenzene sulfonamide, and building a heterocyclic system onto it through a series of reactions. This can involve creating an azo-chalcone intermediate which is then cyclized with reagents like urea, thiourea, or hydroxylamine to form various heterocyclic derivatives. rjptonline.org

Another common approach is the direct coupling of a sulfonyl chloride with a heterocyclic amine. For example, camphor-substituted sulfonyl chlorides can be reacted with N-nucleophiles like piperidine or morpholine in the presence of a base to yield sulfonamides bearing these heterocyclic fragments. nih.gov This direct sulfonylation is a robust method for linking sulfonamide moieties to a wide array of N-containing heterocycles. nih.govnih.gov

Synthesis of Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide) and Analogues

Poly(N,N'-dichloro-N-ethylbenzene-1,3-disulfonamide), often abbreviated as [PCBS], is a polymeric N-chlorosulfonamide that serves as a stable, reusable, and efficient reagent in various organic transformations. neliti.comorganic-chemistry.org N-chlorosulfonamides are a class of compounds containing a covalent bond between nitrogen and chlorine, rendering them effective sources of "positive" chlorine. neliti.comresearchgate.net The synthesis of such polymers is a key area of interest due to their enhanced stability and ease of handling compared to their monomeric or simpler analogues. neliti.comresearchgate.net

These reagents are noted for their role in the synthesis of N-chloroamines, nitriles, and aldehydes from primary amines. organic-chemistry.org They can also be used for the direct oxidative conversion of primary alcohols into nitriles in aqueous ammonia. organic-chemistry.org

The general synthetic approach for N-chlorosulfonamides involves the chlorination of a parent sulfonamide. For polymeric versions like [PCBS], the synthesis would start from a corresponding polymeric sulfonamide precursor. This precursor is then treated with a chlorinating agent, such as a solution of sodium hypochlorite (bleach), under controlled conditions to form the N-Cl bond. The stability and reactivity of the resulting N-chlorosulfonamide are influenced by the structure of the polymer backbone and the substituents on the benzene (B151609) ring.

Analogues of [PCBS], such as N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide [TCBDA], are also synthesized for similar purposes. organic-chemistry.orgresearchgate.netscielo.brscienceopen.com These reagents have been successfully employed as catalysts for the preparation of bis-indolyl, tris-indolyl, and related methane derivatives from indole and various aldehydes and ketones. researchgate.netscielo.brscienceopen.com The reactions catalyzed by [PCBS] and its analogues are often efficient, proceeding with excellent yields under mild conditions, including in water or even under solvent-free solid-state conditions. researchgate.netscielo.br

The catalytic activity of these polymers is attributed to the in-situ release of Cl+, which can act as a Lewis acid to activate carbonyl groups, facilitating electrophilic substitution reactions. scielo.br One of the significant advantages of these polymeric reagents is their reusability. After a reaction cycle, the catalyst can be recovered and reused multiple times with only a slight decrease in activity. scielo.br

Purification and Isolation Techniques for Sulfonamide Compounds

The purification and isolation of sulfonamides are critical steps to ensure the chemical purity of the final product, which is essential for their application, particularly in pharmaceuticals. google.com A variety of techniques are employed, ranging from classical methods like recrystallization to modern chromatographic procedures. google.comresearchgate.net

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds, including sulfonamides. google.comscispace.comyoutube.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the purified compound. youtube.com The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures but sparingly soluble at room or lower temperatures. youtube.com Impurities, ideally, should either be insoluble in the hot solvent or remain dissolved in the cold solvent. youtube.com For sulfonamides, recrystallization from solvents like aqueous ethanol or ethylene chloride has been reported. google.comgoogle.com Variations of this technique include antisolvent crystallization, where a second solvent (an antisolvent) is added to a solution of the compound to induce precipitation. scispace.com

Liquid-Liquid Extraction (LLE) is another common method for the separation and purification of sulfonamides from reaction mixtures or complex matrices. nih.govmdpi.com This technique partitions compounds between two immiscible liquid phases based on their relative solubilities. mdpi.com For sulfonamides, which are amphiprotic, the pH of the aqueous phase can be adjusted to control their ionization state and thus their partitioning behavior. nih.gov For instance, by regulating the acidity, sulfonamides can be selectively protonated and extracted from their degradation products. nih.gov A microextraction technique based on LLE, known as dispersive liquid-liquid microextraction (DLLME), has been developed for the extraction of trace amounts of sulfonamides from environmental and food samples. nih.govmdpi.com

Chromatographic Techniques are powerful tools for the purification and analysis of sulfonamides, offering high resolution and sensitivity. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is extensively used for the separation, quantification, and purification of sulfonamides. mdpi.comnih.gov The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) presents a complementary technique to HPLC, often providing faster separations. oup.comoup.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar modifier like methanol. researchgate.netoup.comoup.com It has been successfully applied to the separation of various sulfonamides using packed silica (B1680970) or amino-bonded columns. researchgate.netoup.com

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique often used for monitoring reaction progress and for preliminary purity assessment. While primarily an analytical tool, preparative TLC can be used for the isolation of small quantities of compounds.

The selection of a specific purification technique depends on several factors, including the scale of the synthesis, the physicochemical properties of the target sulfonamide and its impurities, and the required final purity. Often, a combination of these methods is employed to achieve the desired level of purity.

Structural Elucidation and Conformational Analysis of 3,4 Dichloro N Ethylbenzenesulfonamide Analogues

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 3,4-dichloro-N-ethylbenzenesulfonamide analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For analogues of this compound, ¹H and ¹³C NMR spectra are instrumental in confirming the molecular structure.

In the case of 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, the purity of the compound and its structural characteristics were confirmed by recording its NMR spectra. nih.gov While specific chemical shift values for this compound are not detailed in the available literature, analysis of related structures provides expected spectral features. For instance, the ¹H NMR spectrum of 3,4-dichloro-6-methylcatechol has been documented, showcasing the distinct signals of aromatic protons. researchgate.net

Detailed ¹H and ¹³C NMR data for specific analogues are often presented in tabular format to facilitate analysis.

Table 1: Representative ¹H and ¹³C NMR Data for a Benzenesulfonamide (B165840) Analogue (Note: Data is illustrative and based on typical chemical shifts for similar structures)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₂ | 3.1 - 3.3 | 40 - 45 |

| Ethyl-CH₃ | 1.1 - 1.3 | 14 - 16 |

| Aromatic-H | 7.5 - 8.0 | 125 - 140 |

| C-Cl | --- | 130 - 135 |

This table is interactive. You can sort the data by clicking on the column headers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2,4-dichloro-N-phenethylbenzenesulfonamide has been obtained and studied theoretically, allowing for a complete vibrational assignment. researchgate.net For related dichlorobenzenesulfonamide derivatives, FT-IR spectra were used to characterize the compounds and confirm their purity. nih.govnih.gov

Key vibrational frequencies observed in the FT-IR spectra of these analogues include the stretching vibrations of the N-H and S=O bonds, which are characteristic of the sulfonamide group.

Table 2: Characteristic FT-IR Vibrational Frequencies for Benzenesulfonamide Analogues

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| S=O | Asymmetric Stretching | 1330 - 1370 |

| S=O | Symmetric Stretching | 1150 - 1180 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

This table is interactive. You can sort the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. mdpi.com This allows for the unambiguous identification of the chemical formula. While specific HRMS data for this compound was not found in the reviewed sources, the technique is routinely applied in the characterization of novel compounds to confirm their identity. mdpi.com

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Studies on analogues such as 2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide and N-(3,4-dichloro-phenyl)-2,4-dimethyl-benzenesulfonamide have utilized X-ray diffraction to elucidate their crystal structures. nih.govnih.gov These analyses reveal important details about molecular conformation and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. For instance, single crystals of 2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide suitable for X-ray diffraction were grown from an ethanolic solution by slow evaporation. nih.gov

Molecular Conformation and Torsion Angle Analysis

The conformation of benzenesulfonamide analogues is a key aspect of their structural chemistry. The molecule is typically bent at the sulfur atom. nih.govnih.gov A critical parameter for describing the conformation is the C–SO₂–NH–C torsion angle. In 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, this torsion angle is -60.84 (18)°. nih.govnih.gov For 2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, the C–SO₂–NH–C torsion angle is -48.2 (2)°. nih.gov In another analogue, N-(3,4-dichloro-phenyl)-2,4-dimethyl-benzenesulfonamide, the C–SO₂–NH–C torsion angle was found to be -69.7 (2)°. nih.gov

The orientation of the N-C bond relative to the S=O bonds is also significant. In N-(3,4-dichloro-phenyl)-2,4-dimethyl-benzenesulfonamide, the configurations are trans and gauche. nih.gov Similarly, in 2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, the N-C bonds exhibit trans and gauche torsion angles with respect to the S=O bonds. nih.gov The two benzene (B151609) rings in these molecules are not coplanar. In N-(3,4-dichloro-phenyl)-2,4-dimethyl-benzenesulfonamide, the rings are tilted with respect to each other by 82.4 (1)°, while in 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, this dihedral angle is 66.4 (1)°. nih.govnih.gov

Table 3: Selected Torsion Angles and Dihedral Angles for Dichlorobenzenesulfonamide Analogues

| Compound | C–SO₂–NH–C Torsion Angle (°) | Benzene Ring Dihedral Angle (°) |

|---|---|---|

| 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide | -60.84 (18) nih.govnih.gov | 66.4 (1) nih.gov |

| 2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide | -48.2 (2) nih.gov | Not specified |

This table is interactive. You can sort the data by clicking on the column headers.

Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

In the solid state, the molecules of dichlorobenzenesulfonamide analogues are organized into larger architectures through various intermolecular interactions, with hydrogen bonding playing a crucial role. The N-H group of the sulfonamide acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as acceptors.

In the crystal structure of N-(3,4-dichloro-phenyl)-2,4-dimethyl-benzenesulfonamide, N–H···O(S) hydrogen bonds link the molecules into supramolecular chains along the b-axis. nih.gov Similarly, in 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, pairs of N–H···O hydrogen bonds connect the molecules into inversion-related dimers. nih.govnih.gov These hydrogen bonding motifs are a common feature in the crystal structures of arylsulfonamides.

Analysis of Dichloro Substitution Patterns on Benzenesulfonamide Conformation

Research on a series of N-(aryl)arylsulfonamides has shown that the position of the chloro substituents on the phenyl rings has a discernible impact on these conformational parameters. For instance, in a series of N-(dichlorophenyl)benzenesulfonamides, the substitution pattern influences the molecular shape and crystal packing.

In the case of N-(dichlorophenyl)benzenesulfonamides with varying substitution patterns on the N-phenyl ring, distinct conformational differences are observed. For example, the C-SO₂-NH-C torsion angle, which describes the twist around the S-N bond, varies significantly with the chloro substitution pattern on the aniline (B41778) ring. In N-(2,6-dichlorophenyl)benzenesulfonamide, this torsion angle is 82.5(2)°. nih.gov This contrasts with the two independent molecules of N-(2,4-dichlorophenyl)benzenesulfonamide, which exhibit torsion angles of -62.1(3)° and 60.7(3)°. nih.gov For N-(3,5-dichlorophenyl)benzenesulfonamide, the torsion angle is -68.1(3)°. nih.gov These variations highlight the steric and electronic effects imposed by the chlorine atoms, which in turn dictate the preferred molecular conformation.

The dihedral angle between the sulfonyl benzene ring and the aniline benzene ring is another critical parameter. In N-(2,6-dichlorophenyl)benzenesulfonamide, this angle is 43.5(1)°. nih.gov For the two molecules of N-(2,4-dichlorophenyl)benzenesulfonamide, the dihedral angles are 70.8(1)° and 74.8(1)°, while in N-(3,5-dichlorophenyl)benzenesulfonamide, it is 57.0(1)°. nih.govnih.gov The presence of chlorine atoms at the ortho positions (2 and 6) in N-(2,6-dichlorophenyl)benzenesulfonamide likely imposes significant steric hindrance, forcing the rings into a more twisted arrangement with a smaller dihedral angle compared to the 2,4- and 3,5-dichloro isomers.

A similar trend is observable in a series of N-(dichlorophenyl)-4-methylbenzenesulfonamides. The C-SO₂-NH-C torsion angle for N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide is 64.3(4)°. nih.gov This can be compared to the values for N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide, which is 62.1(2)°, and N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide at 69.3(4)°. nih.govnih.gov The dihedral angles between the two aromatic rings for these compounds also show variation, with N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide exhibiting an angle of 82.5(1)° and N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide having a dihedral angle of 67.8(1)°. nih.govnih.gov

These findings underscore that the substitution pattern of the chlorine atoms on the benzenesulfonamide ring is a key determinant of the molecule's three-dimensional structure. The interplay of steric repulsion and electronic interactions introduced by the chlorine atoms at different positions directly influences the torsional and dihedral angles, leading to distinct conformational isomers.

The following tables summarize the key conformational parameters for different dichloro-substituted benzenesulfonamide analogues based on crystallographic data.

Table 1: Conformational Parameters of N-(Dichlorophenyl)benzenesulfonamide Analogues

| Compound | Dichloro Substitution Pattern (N-Phenyl Ring) | C-S-N-C Torsion Angle (°) | Dihedral Angle Between Rings (°) |

|---|---|---|---|

| N-(2,4-dichlorophenyl)benzenesulfonamide (Molecule 1) | 2,4-dichloro | -62.1(3) nih.gov | 70.8(1) nih.gov |

| N-(2,4-dichlorophenyl)benzenesulfonamide (Molecule 2) | 2,4-dichloro | 60.7(3) nih.gov | 74.8(1) nih.gov |

| N-(2,6-dichlorophenyl)benzenesulfonamide | 2,6-dichloro | 82.5(2) nih.gov | 43.5(1) nih.gov |

Table 2: Conformational Parameters of N-(Dichlorophenyl)-4-methylbenzenesulfonamide Analogues

| Compound | Dichloro Substitution Pattern (N-Phenyl Ring) | C-S-N-C Torsion Angle (°) | Dihedral Angle Between Rings (°) |

|---|---|---|---|

| N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide | 2,5-dichloro | 62.1(2) nih.govnih.gov | 67.8(1) nih.gov |

| N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide | 3,4-dichloro | 64.3(4) nih.gov | 82.5(1) nih.gov |

Computational Chemistry and Molecular Modeling of 3,4 Dichloro N Ethylbenzenesulfonamide Derivatives

Quantum Chemical Calculations (DFT) and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. nih.gov These methods are used to predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting reactivity. nih.gov For benzenesulfonamide (B165840) derivatives, DFT calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to obtain an optimized molecular structure and analyze its electronic characteristics. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.govchemrxiv.org The MESP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netindexcopernicus.com

The color-coded map provides a guide to molecular interactions:

Red to Yellow: Indicates regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. researchgate.net

Blue: Indicates regions of positive potential (electron-poor), usually located around hydrogen atoms. These sites are attractive to nucleophiles. indexcopernicus.com

In sulfonamide derivatives, negative potentials are localized on the sulfonyl group's oxygen atoms and the nitrogen of the sulfonamide moiety, while positive potentials are found near the hydrogen atoms. indexcopernicus.com MESP analysis helps in understanding noncovalent interactions, which are essential for drug-receptor binding. chemrxiv.org The electrostatic potential at the molecular surface provides critical information about how a ligand might complement the electrostatic environment of a protein's binding pocket. scispace.com

| Substituent on Aryl Ring | Expected Effect on Aryl Ring's π System | Predicted MESP Feature | Potential Interaction |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases electron density | Less negative (or more positive) potential on the ring | Reduced π-π or cation-π stacking interactions |

| Electron-Donating (e.g., -CH₃, -OH) | Increases electron density | More negative potential on the ring | Enhanced π-π or cation-π stacking interactions with receptor residues like Tryptophan. researchgate.net |

Energy minimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground-state conformation. This is achieved by adjusting atomic coordinates to minimize the molecule's total energy. For sulfonamide derivatives, this process reveals key structural parameters like bond lengths, bond angles, and dihedral (torsion) angles. indexcopernicus.com

| Compound | C–SO₂–NH–C Torsion Angle | Tilt Angle Between Benzene (B151609) Rings | Key Intramolecular Interactions | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide | -60.84° | 66.4° | N-H bond is syn to the meta-methyl group. | nih.gov |

| N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide | 64.3° | 82.5° | N-H bond is anti to the meta-chloro group. | nih.gov |

| 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide | -51.98° | 67.7° | Intramolecular N-H···Cl hydrogen bond occurs. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov This technique is invaluable for studying the conformational flexibility of a ligand like 3,4-dichloro-N-ethylbenzenesulfonamide and the stability of its interactions with a biological target. nih.gov Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

MD simulations reveal how a molecule's conformation changes in a simulated physiological environment. The RMSF of the protein backbone indicates the degree of fluctuation of individual amino acid residues upon ligand binding. nih.gov Lower RMSF values in certain regions of the protein can suggest that the ligand has a stabilizing effect. nih.gov The radius of gyration (Rg) measures the compactness of the protein structure; a stable Rg value over the simulation time suggests that the ligand does not cause significant unfolding or destabilization of the protein. nih.gov

A primary application of MD simulations is to assess the stability of interactions between a ligand and its protein target. nih.gov By running a simulation for a significant duration (e.g., 100 nanoseconds), researchers can observe whether key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained. nih.gov For instance, in a study of triazole benzenesulfonamide derivatives, MD simulations showed that hydrogen bonds with key residues like His94 were present for a significant percentage of the simulation time, indicating a stable binding mode. nih.gov These dynamic simulations offer a more realistic picture of the binding event than the static view provided by molecular docking alone. nih.gov

| Interaction Type | Interacting Residues | Interaction Occupancy (%) | Significance |

|---|---|---|---|

| Hydrogen Bond | His94 | 36% | Key anchoring interaction for sulfonamides in the active site. nih.gov |

| Hydrogen Bond | His68 | 13% | Contributes to binding stability within the proton shuttle pathway. nih.gov |

| Hydrophobic Contacts | Val121, Val142, Leu199, Pro203 | Not specified | Stabilizes the ligand within the hydrophobic pocket of the active site. nih.gov |

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com The process involves placing the ligand into the binding site of the protein in various conformations and scoring them based on binding affinity or energy. eu-jr.eu This method is instrumental in screening virtual compound libraries and prioritizing candidates for synthesis and biological testing. nih.gov

For sulfonamide derivatives, docking studies are frequently used to predict their inhibitory activity against enzymes like carbonic anhydrases (CAs). nih.gov The results typically include a docking score (e.g., in kcal/mol), which estimates the binding free energy, and a detailed view of the binding mode, showing specific interactions like hydrogen bonds and hydrophobic contacts with active site residues. mdpi.comnih.gov

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Derivative 9c | hCA I | -5.13 | His94, His96, His119, Thr199, Thr200 | nih.gov |

| Derivative 9h | hCA II | -5.32 | His94, Gln92, Val121, Leu198, Thr199 | nih.gov |

| SLC-0111 (Reference) | hCA IX | Not specified | His94, His68, Pro203, Val130, Leu199 | nih.gov |

Prediction of Binding Affinities and Interaction Modes

Molecular docking is a prominent computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method is particularly relevant for sulfonamide derivatives, which are known to inhibit various enzymes, including carbonic anhydrases (CAs). nih.govmdpi.comnih.gov The process involves generating a three-dimensional model of the ligand, in this case, a derivative of this compound, and "docking" it into the crystal structure of the target protein. Sophisticated scoring functions are then employed to estimate the binding energy, which is a key indicator of the inhibitor's potency.

Studies on various benzenesulfonamide derivatives have demonstrated the utility of docking in predicting their inhibitory constants (Kᵢ). benthamscience.com For instance, in the context of carbonic anhydrase inhibition, the sulfonamide group typically coordinates with the zinc ion present in the enzyme's active site. nih.govacs.org The remainder of the molecule then forms various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues. The predicted binding mode provides a visual representation of these interactions, guiding the rational design of more potent inhibitors.

The predicted binding affinities are often presented in terms of docking scores or estimated free energies of binding (ΔG). A more negative value typically indicates a stronger and more favorable interaction. Below is a hypothetical data table illustrating the kind of results that could be generated from a molecular docking study of this compound derivatives against a specific carbonic anhydrase isoform.

| Derivative | Docking Score (kcal/mol) | Predicted Kᵢ (nM) | Key Interacting Residues |

| This compound | -8.5 | 150 | His94, His96, His119, Thr199, Thr200 |

| Derivative A (with hydroxyl group) | -9.2 | 85 | His94, His96, His119, Gln92, Thr199, Thr200 |

| Derivative B (with amino group) | -9.0 | 100 | His94, His96, His119, Asn67, Thr199, Thr200 |

| Derivative C (with larger alkyl chain) | -8.1 | 200 | His94, His96, His119, Val121, Leu198 |

This table is illustrative and does not represent actual experimental data for this compound.

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking and molecular dynamics simulations is the identification of the specific amino acid residues that play a pivotal role in the binding of a ligand. For sulfonamide-based inhibitors targeting metalloenzymes like carbonic anhydrase, the interaction with the catalytic metal ion (typically zinc) is a primary anchoring point. nih.govacs.org The sulfonamide moiety (SO₂NH₂) deprotonates to SO₂NH⁻ and coordinates with the Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion. mdpi.com

Beyond this key interaction, the substituted benzene ring and the N-alkyl group of this compound would form additional contacts with the amino acids lining the active site. These interactions are critical for both the affinity and selectivity of the inhibitor for different enzyme isoforms. For example, studies on other sulfonamides have shown that hydrophobic residues such as Valine, Leucine, and Phenylalanine often interact with the aromatic part of the inhibitor. nih.gov Polar residues like Threonine, Glutamine, and Asparagine can form hydrogen bonds with substituents on the benzene ring or with the sulfonamide group itself. nih.govacs.org

The N-substitution on the sulfonamide can also influence the binding mode. The ethyl group in this compound can introduce steric effects that alter the orientation of the entire molecule within the binding pocket, potentially leading to different interactions compared to unsubstituted or differently substituted sulfonamides. tandfonline.com The dichlorination pattern on the benzene ring also dictates the electronic properties and the potential for halogen bonding, further influencing the interaction profile.

A summary of key amino acid residues and their typical interactions with benzenesulfonamide inhibitors in a carbonic anhydrase active site is provided below.

| Amino Acid Residue | Type of Interaction |

| His94, His96, His119 | Coordination with Zn²⁺ (via the sulfonamide) |

| Thr199, Thr200 | Hydrogen bonding with the sulfonamide group |

| Gln92, Asn67 | Hydrogen bonding with substituents |

| Val121, Leu198, Phe131 | Hydrophobic interactions with the benzene ring |

This table represents common interactions observed for benzenesulfonamide inhibitors and is not specific to this compound.

In Silico ADMET and PASS Prediction (Non-Clinical Parameters)

Beyond predicting the efficacy of a compound at its target, computational methods are extensively used to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.govresearchgate.net These in silico ADMET predictions are vital for identifying potential liabilities early in the drug discovery process, thereby reducing the likelihood of late-stage failures. For a compound like this compound, a range of molecular descriptors would be calculated from its 2D structure to predict these properties.

The Prediction of Activity Spectra for Substances (PASS) is another powerful in silico tool that predicts a wide range of biological activities based on the structural formula of a compound. nih.gov By comparing the structure of a query molecule to a large database of known bioactive substances, PASS can estimate the probability of that molecule exhibiting various pharmacological effects, mechanisms of action, and even specific toxicities. nih.gov This can help in identifying new potential therapeutic applications for a compound or flagging potential off-target effects.

A hypothetical in silico ADMET and PASS prediction for this compound is presented in the table below.

| Parameter | Predicted Value/Outcome | Interpretation |

| ADMET | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for crossing intestinal barrier. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. |

| AMES Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |

| Carcinogenicity | Negative | Unlikely to be carcinogenic. researchgate.net |

| PASS | ||

| Carbonic anhydrase inhibitor | Pa > 0.7 | High probability of being a carbonic anhydrase inhibitor. |

| Diuretic | Pa > 0.5 | Moderate probability of having diuretic activity. |

| Anticonvulsant | Pa > 0.4 | Possible anticonvulsant activity. |

This table is for illustrative purposes only. Pa (probability to be active) values are hypothetical. Actual predictions would require specialized software.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies

Antiviral Activity: Influenza Virus Inhibition

Impact of N-Ethyl and Ring Substituents on Antiviral Efficacy

There is currently no specific information available in peer-reviewed literature detailing the impact of the N-ethyl group and the 3,4-dichloro ring substituents on the antiviral efficacy of 3,4-dichloro-N-ethylbenzenesulfonamide. Structure-activity relationship (SAR) studies for antiviral agents are crucial in drug discovery, as they elucidate how specific chemical modifications influence a compound's interaction with viral targets.

In general SAR studies of other antiviral compounds, the nature of N-alkylation can influence factors such as lipophilicity, which in turn affects cell permeability and interaction with the target protein. For instance, modifications to the length and branching of alkyl chains can alter the binding affinity and efficacy of a drug. Similarly, the position and nature of substituents on the benzene (B151609) ring, such as the 3,4-dichloro pattern, are known to significantly impact the electronic and steric properties of a molecule, which can be critical for its biological activity. However, without specific studies on this compound, any discussion on the precise role of its N-ethyl and dichloro substitutions in potential antiviral activity remains speculative.

Antimicrobial Activities (Antibacterial and Antifungal)

Mechanism of Action Against Pathogenic Bacteria

No studies have been identified that specifically investigate the mechanism of action of this compound against pathogenic bacteria. The broader class of sulfonamides is well-known for its antibacterial properties, which are generally attributed to the inhibition of folic acid synthesis in bacteria. This mechanism involves the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). However, it has not been experimentally confirmed whether this compound exerts its potential antibacterial effects through this or any other mechanism.

Dihydrofolate Reductase (DHFR) Inhibition as a Target

There is no direct evidence to suggest that this compound acts as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folic acid metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. While some sulfonamide derivatives have been designed as dual inhibitors of both DHPS and DHFR, this has not been demonstrated for this compound. Molecular modeling and enzymatic assays would be required to determine if this compound has any inhibitory activity against bacterial DHFR.

Other Enzyme Inhibition Studies (e.g., IDO/TDO)

There is no information available regarding the inhibitory effects of this compound on indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). IDO and TDO are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Inhibition of these enzymes is a therapeutic strategy being explored in oncology and immunology, as the depletion of tryptophan and the accumulation of kynurenine metabolites can suppress the immune response. While various small molecules are being investigated as IDO/TDO inhibitors, this compound has not been reported among them.

Future Research Directions

Exploration of Novel Synthetic Pathways

The classical synthesis of N-alkylbenzenesulfonamides typically involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. For 3,4-dichloro-N-ethylbenzenesulfonamide, this would conventionally involve the reaction of 3,4-dichlorobenzenesulfonyl chloride with ethylamine (B1201723). While effective, this method may present limitations in terms of substrate scope and functional group tolerance. Future research should therefore be directed towards the development of more versatile and efficient synthetic strategies.

One promising avenue lies in the exploration of palladium-catalyzed cross-coupling reactions. These methods have revolutionized the formation of carbon-nitrogen bonds, and their application to the synthesis of sulfonamides is an area of active research. For instance, a palladium-catalyzed amidation of aryl halides or triflates with sulfonamides could offer a more flexible approach to constructing the this compound core. This would allow for the late-stage introduction of the ethylamino group, a valuable strategy in the generation of compound libraries for biological screening.

Additionally, investigating the use of alternative coupling reagents and catalytic systems could lead to milder reaction conditions and broader functional group compatibility. For example, the use of copper-catalyzed N-arylation of sulfonamides has shown promise and could be adapted for the synthesis of N-alkylated derivatives.

A recent study on the synthesis of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives demonstrated a two-step process involving the initial formation of the N-substituted sulfonamide followed by further alkylation or arylation. researchgate.net This approach could be adapted for the synthesis of this compound and its analogs.

| Synthetic Strategy | Potential Advantages | Key Areas of Investigation |

| Palladium-Catalyzed Cross-Coupling | Increased substrate scope, late-stage functionalization | Optimization of catalysts, ligands, and reaction conditions for N-ethylation. |

| One-Pot/Domino Reactions | Improved efficiency, reduced waste, higher throughput | Development of compatible reaction conditions for sequential transformations. |

| Alternative Catalytic Systems (e.g., Copper) | Milder reaction conditions, cost-effectiveness | Exploration of catalyst and ligand combinations for efficient N-ethylation. |

| Sequential N-Substitution | Systematic generation of analogs for structure-activity relationship studies | Adaptation of existing protocols to the 3,4-dichloro scaffold. |

Advanced Computational Studies for Enhanced Prediction and Design

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding and accelerating the drug discovery process. For this compound, a systematic in silico evaluation is a critical next step to unlock its therapeutic potential.

Molecular Docking: A primary focus should be on performing molecular docking studies against a diverse panel of biological targets. Given that benzenesulfonamides are known to inhibit enzymes such as carbonic anhydrases and kinases, these protein families would be logical starting points. ijpsonline.com Docking simulations can predict the binding affinity and mode of interaction of this compound within the active site of these proteins, providing initial hypotheses about its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR): As a library of this compound analogs is synthesized, QSAR studies can be employed to establish a mathematical relationship between the chemical structure and biological activity. This can help in identifying the key structural features responsible for the observed activity and in designing more potent compounds. For example, a hologram quantitative structure-activity relationship (HQSAR) model was successfully used to provide insights into the activity of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives. nih.gov

Molecular Dynamics (MD) Simulations: To gain a deeper understanding of the dynamic behavior of the ligand-protein complex, MD simulations can be performed. These simulations can assess the stability of the predicted binding poses from molecular docking and provide insights into the conformational changes that may occur upon binding.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early assessment of the drug-likeness of a compound. Various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicities, helping to prioritize compounds for further experimental evaluation.

| Computational Method | Objective | Potential Insights |

| Molecular Docking | Identify potential biological targets and predict binding modes. | Hypotheses for experimental validation of biological activity. |

| QSAR | Correlate chemical structure with biological activity. | Guidance for the design of more potent analogs. |

| Molecular Dynamics Simulations | Assess the stability and dynamics of ligand-protein complexes. | Deeper understanding of the mechanism of interaction. |

| ADMET Prediction | Evaluate drug-like properties and potential liabilities. | Prioritization of compounds for further development. |

Diversification of Biological Targets and Mechanistic Investigations

The benzenesulfonamide (B165840) scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov A comprehensive screening of this compound against a broad array of biological targets is therefore warranted.

Anticancer Activity: Numerous benzenesulfonamide derivatives have demonstrated potent anticancer activity. nih.govnih.govnih.gov Future research should involve screening this compound against a panel of human cancer cell lines to assess its cytotoxic effects. If significant activity is observed, subsequent mechanistic studies should be undertaken to elucidate the mode of action. This could involve investigating its effects on the cell cycle, apoptosis, and key signaling pathways implicated in cancer. For instance, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been shown to induce G0/G1-cell cycle arrest. nih.gov

Enzyme Inhibition: As previously mentioned, benzenesulfonamides are well-known inhibitors of various enzymes. Beyond carbonic anhydrases, other potential targets include kinases, proteases, and phosphatases. A broad enzymatic screening campaign could uncover novel inhibitory activities for this compound.

Antimicrobial Activity: Given the historical importance of sulfa drugs as antibacterial agents, the evaluation of this compound for its antimicrobial properties against a range of pathogenic bacteria and fungi is a logical step.

Cardiovascular Effects: A recent study investigated the biological activity of benzenesulfonamide derivatives on perfusion pressure and coronary resistance in an isolated rat heart model. cerradopub.com.brresearchgate.net This suggests that this compound could also be explored for potential cardiovascular effects.

Once a significant biological activity is identified, detailed mechanistic studies will be crucial. These studies may involve techniques such as Western blotting to analyze protein expression levels, flow cytometry for cell cycle analysis, and various biochemical assays to measure enzyme kinetics.

Development of Highly Selective Benzenesulfonamide Ligands (Non-Clinical Focus)

The development of highly selective ligands is of paramount importance in chemical biology and drug discovery to minimize off-target effects. For this compound, future research should focus on designing and synthesizing derivatives with enhanced selectivity for specific biological targets identified in the screening phase.

This can be achieved through a structure-guided design approach, utilizing the information obtained from computational studies and, ideally, X-ray crystal structures of the ligand-protein complexes. By understanding the key interactions between the ligand and the target protein, modifications can be rationally designed to improve affinity and selectivity.

For example, if this compound is found to be a modest inhibitor of a particular kinase, structural modifications could be made to the ethyl group or the dichlorophenyl ring to exploit specific pockets or interactions within the kinase active site that are not present in other kinases. This could involve the introduction of different alkyl or aryl substituents, or the incorporation of additional functional groups capable of forming specific hydrogen bonds or hydrophobic interactions.

The development of ligand-directed N-acyl-N-alkylsulfonamide-based acylation chemistry offers an innovative approach for potential targeted applications. nih.gov This strategy could be explored to develop probes based on the this compound scaffold for selective protein labeling or other chemical biology applications.

The ultimate goal of this research direction is to generate a toolbox of highly selective ligands derived from this compound. These ligands would be invaluable as chemical probes to study the function of specific biological targets in a non-clinical setting, contributing to a deeper understanding of cellular processes and disease mechanisms.

Q & A

Q. What are the established synthetic routes for 3,4-dichloro-N-ethylbenzenesulfonamide, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the benzene ring. A common route starts with sulfonylation of 3,4-dichloroaniline using ethylsulfonyl chloride under controlled pH (8–9) in aqueous ammonia, followed by purification via recrystallization from ethanol . Alternative approaches may involve coupling reactions with imidazo[1,2-a]pyrimidine derivatives, requiring Pd-catalyzed cross-coupling for heterocyclic scaffold formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

- NMR : H and C NMR for verifying sulfonamide linkage and ethyl group integration (e.g., δ 4.2–4.1 ppm for ethyl protons) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHClNOS, MW 269.15 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm for purity assessment .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Initial screens should focus on:

- Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates.

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies often arise from methodological variability. Strategies include:

- Standardized assays : Adopt OECD guidelines for cytotoxicity or enzyme inhibition to ensure reproducibility .

- Orthogonal validation : Combine in vitro binding data with cellular functional assays (e.g., cAMP modulation for GPCR activity) .

- Dose-response re-evaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to rule out false negatives .

Q. What computational approaches are suitable for modeling its interactions with biological targets?

- Molecular docking : Use AutoDock Vina to predict binding modes in sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- QSAR modeling : Correlate substituent effects (e.g., Cl position) with activity using descriptors like Hammett σ constants .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How can synthetic yields be improved for the sulfonamide coupling step?

Optimization strategies:

- Temperature control : Conduct reactions at 0–5°C to minimize side-product formation during sulfonylation .

- Catalyst screening : Test Pd(PPh) vs. Xantphos-Pd catalysts for coupling reactions .

- Solvent optimization : Compare DMF, THF, and toluene for reaction efficiency .

Q. What advanced structural elucidation techniques address ambiguities in NMR assignments?

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .

- X-ray crystallography : Obtain single-crystal structures to confirm sulfonamide geometry and hydrogen-bonding networks .

- Dynamic NMR : Study rotational barriers of the ethyl group at variable temperatures .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

- pH stability : Test solubility and integrity in buffers (pH 2–12) to identify optimal storage conditions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.